Mercaptopropanediol

説明

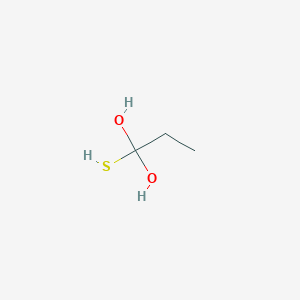

3-Mercaptopropane-1,2-diol (commonly referred to as mercaptopropanediol) is a sulfur-containing organic compound with the molecular formula C₃H₈O₂S and a molecular weight of 124.16 g/mol . It features two hydroxyl (-OH) groups on the first and second carbon atoms and a thiol (-SH) group on the third carbon (Figure 1). This structure grants it unique reactivity, balancing hydrophilic (via -OH groups) and metal-binding (via -SH group) properties. This compound is known by multiple synonyms, including α-monothioglycerol and α-thioglycerin, and is registered under CAS 96-27-5 and EINECS 202-495-0 .

Its applications span nanotechnology, where it facilitates ligand exchange reactions on gold nanoparticles (NPs) to create Janus particles with asymmetrical surface functionalities . Additionally, its thiol group enables participation in redox reactions, while the diol moiety allows hydrogen bonding, enhancing solubility in polar solvents.

特性

CAS番号 |

38098-46-3 |

|---|---|

分子式 |

C3H8O2S |

分子量 |

108.16 g/mol |

IUPAC名 |

1-sulfanylpropane-1,1-diol |

InChI |

InChI=1S/C3H8O2S/c1-2-3(4,5)6/h4-6H,2H2,1H3 |

InChIキー |

VWNAITWBRLKIIS-UHFFFAOYSA-N |

正規SMILES |

CCC(O)(O)S |

製品の起源 |

United States |

準備方法

合成経路と反応条件

メルカプトプロパンジオールは、いくつかの方法で合成できます。一般的な方法の1つは、グリシドールと硫化水素の反応です。 この反応は、酸化アルミニウムまたはケイ酸アルミニウムナトリウムなどの触媒の存在下、加圧下で行うことができます 。反応条件は通常、良好な収率を確保するために、中程度の温度と圧力を含みます。

工業生産方法

工業的な設定では、メルカプトプロパンジオールの生産は、多くの場合、グリシドールと硫化水素の同じ反応を含みます。このプロセスは大規模生産向けに最適化されており、高純度と収率が保証されます。連続反応器と効率的な分離技術を使用することで、目的の製品品質を達成できます。

化学反応の分析

科学研究における用途

メルカプトプロパンジオールは、科学研究において幅広い用途を持っています。

科学的研究の応用

Scientific Research Applications

3-Mercapto-1,2-propanediol is used in various scientific applications, including:

- Polyhydroxyurethanes and Semi-IPN Hydrogels: It is utilized in the simultaneous formation of polyhydroxyurethanes and multicomponent semi-interpenetrating polymer networks (semi-IPN) hydrogels, which enhances material properties for diverse biomedical applications .

- Nanoparticle Functionalization: This compound facilitates the direct binding and characterization of enzymes onto iron oxide nanoparticles, showcasing its role in nanotechnology for biotechnological applications .

- Shape Memory Polyurethanes: It is used in the synthesis of multifunctional polyols via a facile thiol-ene click reaction method .

- Low-Temperature Nanophosphor Synthesis: 3-Mercapto-1,2-propanediol is instrumental in the novel low-temperature synthesis of europium-doped yttrium oxide nanophosphors, which are utilized in near-UV light-emitting diodes. This highlights its critical role in advanced material manufacturing .

- Phosphorylcholine monomer: It is used in the synthesis of functional phosphorylcholine monomer of 2-((3-((2,3-dihydroxypropyl)thio)-2-methylpropanoyl)oxy)ethyl phosphorylcholine (PC-diol) via a click reaction .

Production of 3-Mercapto-propanediol-(1,2)

3-Mercapto-propanediol-(1,2) can be produced using alkali metal or alkaline earth metal hydroxides that dissolve in the reaction medium from glycide . Examples of the production process include :

- Reacting liquid hydrogen sulfide with glycide in a stainless steel autoclave using potassium hydroxide or sodium hydroxide as a catalyst .

- Reacting liquid hydrogen sulfide with glycide in a stainless steel autoclave using aluminum oxide or powdered hydroxysodalite .

Data Table: Examples of Production of 3-Mercapto-propanediol-(1,2)

| Reaction Conditions | Catalyst | Glycide (mol) | Temp (°C) | Time (hours) | 3-Mercapto-propanediol-(1,2) Yield |

|---|---|---|---|---|---|

| 1020 g liquid hydrogen sulfide | 5g aluminum oxide | 3 | 30 | 4 | 95.3% |

| 1020 g liquid hydrogen sulfide | 1g potassium hydroxide | 6 | 70 | 4 | 94.5% |

| 1020 g liquid hydrogen sulfide | 1g sodium hydroxide | 6 | 145 | 0.5 | 93.3% |

| 1020 g liquid hydrogen sulfide | 1g potassium hydroxide | 6 | 170 | 0.5 | 80.5% |

| 1020 g liquid hydrogen sulfide | 50 g powdered hydroxysodalite | 6 | 70 | 4 | 90.6% |

Other potential applications

作用機序

メルカプトプロパンジオールの作用機序は、そのチオール基とヒドロキシル基を含みます。チオール基は、他のチオール含有分子とジスルフィド結合を形成することができます。これは、タンパク質の折り畳みと安定化において重要です。ヒドロキシル基は、水素結合やその他の相互作用に参加して、化合物の反応性と結合能力を高めることができます。

類似化合物との比較

Functional Group Analysis

Mercaptopropanediol is part of a broader class of mercapto-alcohols and mercapto-carboxylic acids. Key structural analogs include:

3-Mercaptopropanoic Acid (C₃H₆O₂S) CAS: 107-96-0 Functional Groups: One -SH and one -COOH group. Properties: Higher acidity (pKa ~4.3) due to the carboxylic acid group, making it more reactive in aqueous environments. Used in biosensors and self-assembled monolayers (SAMs) . Contrast with this compound: Lacks diol groups, reducing hydrogen-bonding capacity and solubility in water.

3-Mercapto-1-hexanol (C₆H₁₄OS) CAS: Not explicitly provided . Functional Groups: One -SH and one -OH group on a six-carbon chain. Properties: Longer hydrophobic chain increases lipid solubility, making it suitable for fragrance and flavoring applications. Lower polarity compared to this compound.

2-Mercapto-1-methylimidazole (C₄H₆N₂S) CAS: Not explicitly provided . Functional Groups: -SH group attached to a methyl-substituted imidazole ring. Properties: The aromatic imidazole ring enhances metal-coordination ability, useful in corrosion inhibition. Basic nitrogen atoms differentiate its reactivity from this compound.

Physicochemical Properties

Table 1 summarizes available data for this compound and analogs. Missing values reflect gaps in the provided evidence.

Research Findings and Industrial Relevance

- Ligand Exchange Efficiency: In gold NP synthesis, this compound achieved rapid ligand exchange at air-water interfaces, forming stable Janus particles. By contrast, 3-mercaptopropanoic acid forms denser SAMs but lacks the asymmetry required for Janus structures .

- Thermal Stability: this compound’s boiling point is presumed lower than 3-mercaptopropanoic acid (210–215°C) due to weaker intermolecular forces (absence of -COOH).

Discrepancies and Limitations

- CAS Registry Conflicts : lists an alternative CAS (38098-46-3) for this compound, conflicting with . This may stem from regional naming conventions or database errors.

- Data Gaps : Key physicochemical parameters (e.g., boiling point, density) for this compound are absent in the provided evidence, limiting direct comparisons.

生物活性

3-Mercapto-1,2-propanediol, also known as mercaptopropanediol or monothioglycerol, is a sulfur-containing organic compound with significant biological and chemical properties. It has garnered attention for its various applications in biochemistry, nanotechnology, and material science. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and applications.

- Molecular Formula : C₃H₈O₂S

- Molecular Weight : 108.16 g/mol

- CAS Number : 96-27-5

Synthesis

This compound can be synthesized through the reaction of liquid hydrogen sulfide with glycidol under specific conditions. The process can achieve high yields (up to 95% theoretical yield) using various catalysts like aluminum oxide and sodium aluminum silicate .

Antioxidant Properties

This compound exhibits significant antioxidant activity, which is crucial in protecting cells from oxidative stress. It acts by scavenging free radicals and reducing oxidative damage to biomolecules. This property makes it a valuable compound in therapeutic applications aimed at mitigating oxidative stress-related diseases.

Enzyme Inhibition

Research indicates that this compound can inhibit certain enzymes, including DNases and RNases, which are critical in molecular biology applications. Its ability to form complexes with metal ions further enhances its utility in biochemical assays .

Nanoparticle Functionalization

This compound plays a vital role in the functionalization of nanoparticles. It facilitates the direct binding of enzymes to iron oxide nanoparticles, enhancing their stability and activity for biotechnological applications . This functionalization is essential for developing biosensors and drug delivery systems.

Polymer Synthesis

The compound is utilized in synthesizing polyhydroxyurethanes and semi-interpenetrating polymer networks (semi-IPNs). These materials exhibit enhanced mechanical properties and biocompatibility, making them suitable for various biomedical applications .

Case Studies

| Study | Findings |

|---|---|

| Carbajo-Gordillo et al. (2024) | Demonstrated the use of this compound in creating polyhydroxyurethanes with improved properties for biomedical use. |

| Sidhu et al. (2024) | Highlighted its role in enzyme binding to nanoparticles, enhancing biotechnological applications. |

| Lee and Kim (2023) | Explored this compound's application in synthesizing multifunctional polyols through thiol-ene click reactions. |

The biological activity of this compound is attributed to its thiol group (-SH), which can participate in redox reactions. This reactivity allows it to interact with various biomolecules, modulating their functions and providing protective effects against cellular damage.

Safety and Toxicology

While this compound has beneficial biological properties, safety precautions are necessary due to its potential toxicity. The compound is classified under GHS hazard statements indicating it can cause harm if ingested or inhaled . Proper handling procedures should be followed to mitigate risks.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。